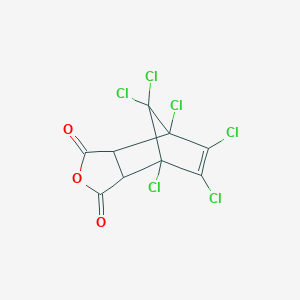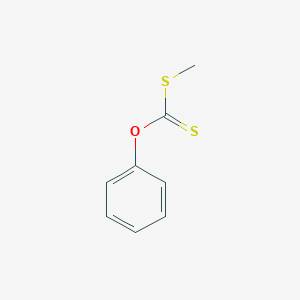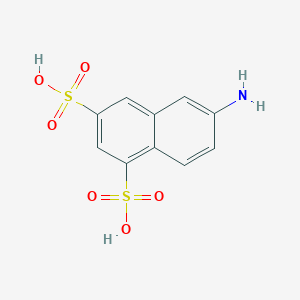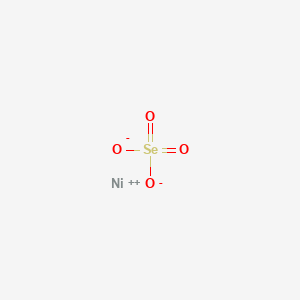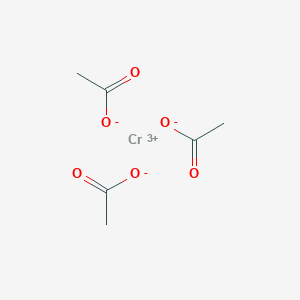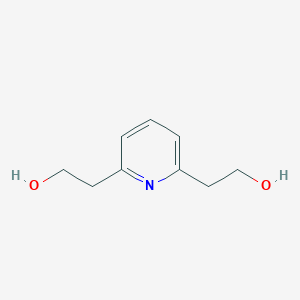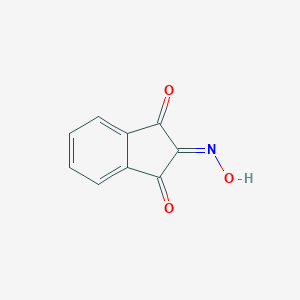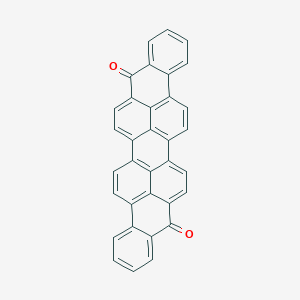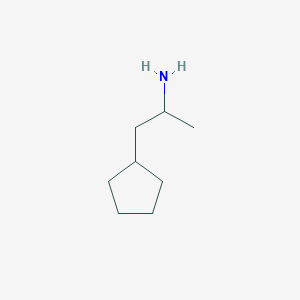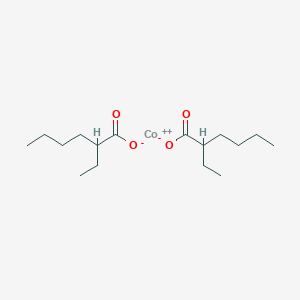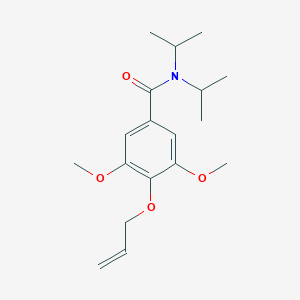
乙酸镁
概述
描述
Magnesium acetate is a chemical compound that is the magnesium salt of acetic acid. It is commonly found in its tetrahydrate form, with the chemical formula ( \text{Mg(CH}_3\text{COO)}_2 \cdot 4\text{H}_2\text{O} ). This compound appears as white hygroscopic crystals and is highly soluble in water. Magnesium acetate is used in various scientific and industrial applications due to its properties and reactivity .
科学研究应用
Magnesium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a source of magnesium ions in various chemical reactions and experiments.
Biology: Magnesium acetate is used in molecular biology applications such as batch in vitro transcription of RNA and the crystallization of transcription factor:DNA complexes and proteins.
Medicine: It is used as an electrolyte replenishment in total parenteral nutrition (TPN) therapy and as a laxative to prevent constipation.
Industry: Magnesium acetate is used as a deicing agent, a catalyst in the production of polyester fabrics, and a stabilizer for polyvinyl chloride (PVC). .
作用机制
Magnesium acetate exerts its effects through the magnesium ions it releases. These ions play a crucial role in stabilizing the adenylyl cyclase complex, enhancing its catalytic actions, and promoting the production of cyclic adenosine monophosphate (cAMP). Magnesium ions are also essential cofactors for many enzymatic reactions, including protein synthesis and ATP production. They participate in the adenylyl cyclase pathway and tyrosine kinase signaling pathways, regulating glucose metabolism and maintaining normal cellular function .
生化分析
Biochemical Properties
Magnesium, a component of magnesium acetate, is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions in the human body, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation . Magnesium acetate, therefore, can be expected to interact with a wide range of enzymes, proteins, and other biomolecules, influencing these biochemical reactions.
Cellular Effects
The effects of magnesium acetate on cells are largely due to the presence of magnesium. Magnesium is essential for every human body cell . It is involved in numerous physiological and biochemical processes, helping cells achieve higher photosynthetic efficiency, nitrogen use efficiency, and stress resistance . Therefore, magnesium acetate can be expected to have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, magnesium acetate exerts its effects through the magnesium ion. Magnesium is critical for several cellular functions, including oxidative phosphorylation and glycolysis, and is also required for a number of steps during the synthesis of DNA, RNA, and proteins . Therefore, magnesium acetate, through the magnesium ion, can bind to ATP to participate in energy metabolism, stabilize ribosomal association and activity to impact protein synthesis, and influence photosynthesis .
Metabolic Pathways
Magnesium acetate, through the magnesium ion, is involved in numerous metabolic pathways. Magnesium is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions, including those involved in energy metabolism, protein synthesis, and nucleic acid synthesis .
Transport and Distribution
The transport and distribution of magnesium acetate within cells and tissues would be influenced by various factors, including the presence of specific transporters and binding proteins. Magnesium, a component of magnesium acetate, is the most common intracellular divalent cation and the second most abundant cation in intracellular fluid .
准备方法
Magnesium acetate can be synthesized through several methods:
Reaction with Magnesium Hydroxide: Magnesium hydroxide reacts with acetic acid to produce magnesium acetate and water[ 2\text{CH}_3\text{COOH} + \text{Mg(OH)}_2 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} ]
Reaction with Magnesium Carbonate: Magnesium carbonate reacts with acetic acid to form magnesium acetate, carbon dioxide, and water[ 2\text{CH}_3\text{COOH} + \text{MgCO}_3 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Reaction with Metallic Magnesium: Metallic magnesium reacts with acetic acid dissolved in dry benzene, producing magnesium acetate and hydrogen gas[ \text{Mg} + 2\text{CH}_3\text{COOH} \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{H}_2 ] These methods are commonly used in both laboratory and industrial settings
化学反应分析
Magnesium acetate undergoes various chemical reactions:
Decomposition: Upon heating, magnesium acetate decomposes to form magnesium oxide and acetic acid.
Reaction with Strong Acids: Magnesium acetate reacts with strong acids to form magnesium salts and acetic acid.
Reaction with Bases: It reacts with bases to form magnesium hydroxide and acetate salts.
Common reagents and conditions used in these reactions include acetic acid, strong acids like hydrochloric acid, and bases like sodium hydroxide. The major products formed from these reactions are magnesium oxide, magnesium salts, and acetic acid .
相似化合物的比较
Magnesium acetate can be compared with other magnesium salts such as:
Magnesium Chloride: Used as a deicing agent and in the production of magnesium metal.
Magnesium Sulfate:
Magnesium Oxide: Used as a refractory material and in the production of magnesium metal.
Magnesium acetate is unique due to its high solubility in water and its specific applications in molecular biology and as a deicing agent. It is less corrosive to concrete and metal structures compared to other deicing agents like rock salt .
属性
| { "Design of Synthesis Pathway": "The synthesis of Magnesium acetate can be achieved through a simple reaction between Magnesium hydroxide and Acetic acid.", "Starting Materials": [ "Magnesium hydroxide", "Acetic acid", "Distilled water" ], "Reaction": [ "Step 1: Dissolve Magnesium hydroxide in distilled water to form a clear solution.", "Step 2: Slowly add Acetic acid to the Magnesium hydroxide solution while stirring continuously.", "Step 3: Continue stirring the mixture for 30 minutes to ensure complete reaction.", "Step 4: Filter the mixture to obtain the solid Magnesium acetate product.", "Step 5: Wash the solid product with distilled water to remove any impurities.", "Step 6: Dry the Magnesium acetate product in an oven at 100°C until a constant weight is achieved." ] } | |
CAS 编号 |
142-72-3 |
分子式 |
C2H4MgO2 |
分子量 |
84.36 g/mol |
IUPAC 名称 |
magnesium;diacetate |
InChI |
InChI=1S/C2H4O2.Mg/c1-2(3)4;/h1H3,(H,3,4); |
InChI 键 |
QOBLJVUECBDJGF-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Mg+2] |
规范 SMILES |
CC(=O)O.[Mg] |
其他 CAS 编号 |
142-72-3 |
物理描述 |
Pellets or Large Crystals; Liquid Tetrahydrate: Colorless or white deliquescent solid; [Merck Index] White hygroscopic crystals with a mild odor of acetic acid; [Mallinckrodt Baker MSDS] |
同义词 |
magnesium acetate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of magnesium acetate tetrahydrate?
A1: Magnesium acetate tetrahydrate has the molecular formula [Mg(C2H3O2)2(H2O)4] and a molecular weight of 214.49 g/mol. []
Q2: What is known about the crystal structure of magnesium acetate tetrahydrate?
A2: It crystallizes in the monoclinic system, space group P21/c, with unit cell parameters a = 4.8084 Å, b = 11.9943 Å, c = 8.5548 Å, and β = 95.355°. []
Q3: How does the calcination temperature affect the reactivity of magnesium oxide (MgO) produced from magnesium acetate?
A3: Calcination temperature significantly impacts MgO surface area and reactivity, influencing its hydration rate and extent to form magnesium hydroxide (Mg(OH)2). []
Q4: Can magnesium acetate enhance the hydration of MgO compared to water?
A4: Yes, magnesium acetate demonstrably enhances MgO hydration, leading to a higher percentage of Mg(OH)2 formation compared to water. []
Q5: How does the concentration of magnesium acetate affect the hydration of MgO?
A5: Increasing the concentration of magnesium acetate positively correlates with the degree of MgO hydration. []
Q6: What are the thermal decomposition steps of magnesium acetate in a nitrogen atmosphere?
A6: The thermal decomposition involves four stages: (1) dehydration to anhydrous magnesium acetate, (2) conversion to magnesium oxalate, (3) transformation of magnesium oxalate to magnesium carbonate, and (4) final decomposition to magnesium oxide. []
Q7: How does magnesium acetate function as a road deicer?
A7: Magnesium acetate acts as a road deicer due to its ability to lower the freezing point of water. It is considered an environmentally friendly alternative to chloride-based deicers. []
Q8: What are the environmental advantages of using magnesium acetate as a road deicer compared to traditional chloride-based deicers?
A8: Magnesium acetate is biodegradable and exhibits less corrosive effects on infrastructure and vehicles compared to sodium chloride and calcium chloride. It also has a reduced negative impact on the environment. [, ]
Q9: Can calcium magnesium acetate be used to control emissions from fossil fuel combustion?
A9: Yes, research suggests that calcium magnesium acetate can be utilized for simultaneous NOx, SO2, and HCl control in combustion processes. The organic component acts similarly to a fuel in the reburn zone, while the calcium content calcines to CaO, capturing acidic gases. []
Q10: How does the particle size of organic calcium influence its desulfurization efficiency during coal combustion?
A10: Smaller particle sizes of organic calcium lead to improved sulfur removal efficiency during coal combustion. []
Q11: How does magnesium acetate contribute to the development of self-healing cementitious composites?
A11: When incorporated into cementitious composites, magnesium acetate serves as an organic mineral precursor compound for bacteria. These bacteria metabolize magnesium acetate, inducing the precipitation of calcite, which aids in crack healing. []
Q12: Does magnesium acetate exhibit protective effects against myocardial ischemia-reperfusion injury?
A12: Research indicates that magnesium acetate has protective effects against myocardial ischemia-reperfusion injury in rats. This protection is potentially linked to inhibiting platelet aggregation, scavenging oxygen free radicals, and enhancing myocardial cell energy metabolism. [, ]
Q13: How does magnesium acetate interact with Escherichia coli primase, and what are the implications?
A13: Magnesium acetate induces a conformational change in E. coli primase, specifically by binding to the enzyme in a cooperative manner. This interaction is crucial for primase's function as a single-stranded DNA-dependent RNA polymerase. []
Q14: Can magnesium acetate influence the expression of aquaporin-3 in human skin cells?
A14: Studies show that magnesium acetate can increase aquaporin-3 (AQP3) expression in human epidermal keratinocyte HaCaT cells. This increase is potentially mediated by the cAMP/PKA pathway and contributes to the skin-moisturizing effects of magnesium. []
Q15: How is magnesium acetate used in the synthesis of mesoporous carbon?
A15: Magnesium acetate can act as a template precursor in the synthesis of mesoporous carbon using potassium humate as a carbon precursor. The controlled thermal decomposition of magnesium acetate contributes to the formation of the porous structure. []
Q16: What is the role of magnesium acetate in biopolymer electrolytes?
A16: Magnesium acetate is being explored as a salt in biopolymer electrolytes for potential use in magnesium-ion batteries, offering a biodegradable alternative to traditional lithium-ion batteries. []
Q17: Can magnesium acetate impact the solution behavior of amino acids?
A17: Yes, the presence of magnesium acetate can influence the apparent molar adiabatic compressibility of amino acids in aqueous solutions, suggesting interactions between magnesium acetate and amino acid molecules, potentially affecting their hydration and conformation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


